(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Catalog No.
S611141
CAS No.
2767-84-2
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-d...

CAS Number

2767-84-2

Product Name

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

IUPAC Name

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1

InChI Key

VNQXSTWCDUXYEZ-QUBYGPBYSA-N

SMILES

CC1(C2CCC1(C(=O)C2=O)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(=O)C2=O

The exact mass of the compound (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(1S)-(+)-Camphorquinone (CAS 2767-84-2) is an enantiopure bicyclic alpha-diketone primarily procured as a rigid, sterically demanding chiral building block for asymmetric synthesis. While its racemic counterpart is bulk-manufactured as a standard photoinitiator for dental resins, the (1S)-(+) enantiomer is a specialized fine chemical essential for producing chiral auxiliaries, P-stereogenic ligands, and enantioselective organocatalysts. Featuring a stable melting point of 198–202 °C and high solubility in standard organic solvents like toluene and ethanol, it offers predictable processability. Its rigid bridged structure ensures strict diastereoselectivity during downstream derivatization, making it a reliable precursor for complex catalyst manufacturing [1].

Substituting (1S)-(+)-Camphorquinone with the cheaper, widely available racemic (+/-)-Camphorquinone (CAS 10373-78-1) is catastrophic in asymmetric synthesis, as the racemic precursor yields a 1:1 mixture of catalyst enantiomers, resulting in 0% enantiomeric excess (ee) in downstream reactions [1]. Furthermore, substituting it with the opposite enantiomer, (1R)-(-)-Camphorquinone (CAS 10334-26-6), will completely invert the absolute configuration of the synthesized ligand, leading to the opposite stereochemical outcome in the final product. For procurement teams supporting catalytic research or chiral drug manufacturing, strict specification of the (1S)-(+) enantiomer—verified via specific optical rotation—is mandatory to ensure reproducible stereocontrol and prevent batch failures.

Absolute Stereocontrol in Chiral Ligand Synthesis

When synthesized into chiral auxiliaries or ligands (such as thioureas or CAMDOL derivatives), enantiopure camphorquinone ensures near-perfect stereoselection in downstream asymmetric reactions. Catalysts derived from the pure enantiomer routinely achieve >95% enantiomeric excess (ee), whereas those derived from the racemic baseline provide 0% ee [1].

Evidence DimensionDownstream Enantiomeric Excess (ee)
Target Compound Data>95% ee
Comparator Or BaselineRacemic (+/-)-Camphorquinone (0% ee)
Quantified Difference>95% absolute difference in stereoselectivity
ConditionsAsymmetric organocatalysis using derived chiral ligands

Procurement of the pure (1S) enantiomer is non-negotiable for synthesizing effective chiral catalysts, as racemic substitutes completely destroy asymmetric induction.

Quality Assurance via Specific Optical Rotation

To prevent accidental substitution with bulk photoinitiator-grade material, the specific optical rotation of (1S)-(+)-Camphorquinone serves as a definitive procurement metric. The target compound exhibits a specific rotation of +95.0° to +103.0° (c=1, Toluene), distinctly differentiating it from the racemic mixture (0°) and the (1R)-(-) enantiomer (approx. -101°) .

Evidence DimensionSpecific Optical Rotation [α]D^20
Target Compound Data+95.0° to +103.0°
Comparator Or BaselineRacemic (+/-)-Camphorquinone (0°)
Quantified Difference>95° difference in polarimetric response
ConditionsStandard polarimetric assay (c=1 in Toluene at 20 °C)

Provides a rapid, quantifiable QA/QC metric for incoming material inspection, ensuring the correct enantiomer is used before initiating expensive synthetic steps.

Precursor Processability and Derivatization Yield

The rigid bicyclic framework of (1S)-(+)-Camphorquinone allows for highly diastereoselective derivatization, improving processability compared to flexible acyclic diketones. Reductive amination or nucleophilic addition to this scaffold typically proceeds with 75–95% yields, often allowing for column-free purification at multi-gram scales .

Evidence DimensionSynthetic yield of chiral diamine/diol derivatives
Target Compound Data75–95% yield with high diastereoselectivity
Comparator Or BaselineAcyclic chiral diketones (lower yields, complex separation)
Quantified Difference>20% higher yield with reduced purification bottlenecks
ConditionsReductive amination or diol formation reactions

High conversion rates and simplified purification directly lower the manufacturing costs and time required to produce bespoke chiral auxiliaries.

Enantioselective Analytical Resolution

In advanced analytical settings, the enantiomers of camphorquinone can be distinguished based on their phosphorescence lifetimes. Using sensitized enantioselective laser-induced phosphorescence detection in chiral capillary electrophoresis, (+)-Camphorquinone exhibits a distinct, resolvable lifetime compared to its (-)-counterpart, whereas racemic mixtures yield unresolvable overlapping signals [1].

Evidence DimensionPhosphorescence lifetime resolution
Target Compound DataDistinct, baseline-resolved signal for (+)-enantiomer
Comparator Or BaselineRacemic CQ (unresolvable mixed signals)
Quantified DifferenceComplete baseline resolution vs. signal overlap
ConditionsSensitized laser-induced phosphorescence in chiral capillary electrophoresis

Validates the compound's utility as a high-purity analytical standard for calibrating advanced chiral separation and detection instruments.

Synthesis of P-Stereogenic Ligands for Transition-Metal Catalysis

(1S)-(+)-Camphorquinone is a preferred starting material for synthesizing CAMDOL-type chiral diols and other P-stereogenic ligands. Its rigid framework transfers chirality efficiently, making it the correct choice for producing catalysts used in pharmaceutical intermediate manufacturing [1].

Production of Chiral Organocatalysts

The compound is routinely derivatized into chiral thioureas, diamines, and amino alcohols. These organocatalysts are used to drive stereoselective transformations, such as asymmetric glycosylation and aldol reactions, where the (1S)-(+) configuration dictates the absolute stereochemistry of the product .

Enantiopure Platinum(II) Complex Synthesis

(1S)-(+)-Camphorquinone is utilized to synthesize enantiopure camphordiamine ligands for platinum(II) complexes. These complexes are studied for their specific DNA interactions, requiring strict enantiopurity to evaluate stereospecific binding affinities in medicinal chemistry research .

Analytical Standards for Chiral Chromatography

Due to its distinct optical and phosphorescence properties, the pure (1S)-(+) enantiomer serves as a reliable analytical standard. It is used to calibrate chiral capillary electrophoresis systems and validate the resolving power of new chiral stationary phases [2].

XLogP3

1.5

Other CAS

2767-84-2

Wikipedia

(1S)-bornane-2,3-dione

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, (1S,4R)-: INACTIVE

Dates

Last modified: 08-15-2023

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